Nebracetam

Description

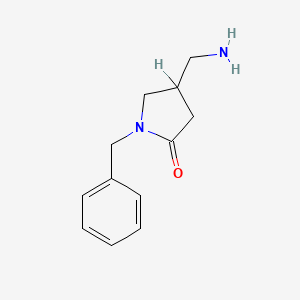

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-benzylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-7-11-6-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAFGJGYCUMTGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97205-35-1 (fumarate) |

Source

|

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00869598 |

Source

|

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97205-34-0 |

Source

|

| Record name | Nebracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97205-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nebracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097205340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Nebracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEBRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30038QI8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nebracetam's Cholinergic Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebracetam (B40111), a pyrrolidinone-derived nootropic agent, exerts its cognitive-enhancing effects primarily through the modulation of the cholinergic system. This technical guide provides an in-depth analysis of nebracetam's mechanism of action, focusing on its interactions with cholinergic receptors and its influence on acetylcholine (B1216132) neurotransmission. Synthesizing available preclinical data, this document details the quantitative parameters of nebracetam's activity, outlines the methodologies of key experiments, and visualizes the underlying molecular pathways. The primary mechanisms identified are its agonistic activity at M1 muscarinic acetylcholine receptors and the enhancement of presynaptic acetylcholine release. While direct binding affinity data for nebracetam remains to be fully elucidated, functional assays have provided significant insights into its cholinergic properties. This guide also incorporates relevant findings from the structurally similar compound, nefiracetam, to provide a broader mechanistic context, with clear distinctions made between the two molecules.

Modulation of Muscarinic Acetylcholine Receptors

Nebracetam has been identified as an agonist at the M1 subtype of muscarinic acetylcholine receptors, which are critically involved in learning and memory processes.

M1 Muscarinic Receptor Agonism

Studies have demonstrated that nebracetam directly stimulates M1 muscarinic receptors, leading to downstream signaling events associated with cognitive function. This agonistic action is considered a cornerstone of its nootropic effects.

Data Presentation: Functional Potency of Nebracetam

| Compound | Parameter | Value | Cell Line |

| Nebracetam HCl | EC₅₀ (intracellular Ca²⁺ increase) | 1.59 mM | Jurkat |

Experimental Protocol: Measurement of Intracellular Calcium Rise in Jurkat Cells

The agonistic activity of nebracetam at M1 muscarinic receptors was determined by measuring its effect on intracellular calcium concentration ([Ca²⁺]i) in the human leukemic T-cell line, Jurkat, which endogenously expresses M1 receptors.

-

Cell Culture: Jurkat cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM, which allows for the ratiometric measurement of intracellular calcium.

-

Stimulation: Nebracetam is added to the cell suspension at various concentrations to elicit a response.

-

Data Acquisition: Changes in fluorescence intensity are monitored using a fluorometer or a fluorescence microscope, allowing for the calculation of [Ca²⁺]i.

-

Confirmation of M1 Receptor Mediation: To confirm that the observed effects are mediated by M1 receptors, the experiment is repeated in the presence of muscarinic antagonists such as atropine (B194438) (non-selective), pirenzepine (B46924) (M1-selective), and AF-DX 116 (M2-selective). The blockade of the nebracetam-induced [Ca²⁺]i rise by these antagonists, with a potency order of atropine > pirenzepine > AF-DX 116, confirms the M1-muscarinic agonist activity of nebracetam.

Signaling Pathway: Nebracetam's M1 Muscarinic Receptor Agonism

Nebracetam's M1 agonist signaling pathway.

Enhancement of Presynaptic Acetylcholine Release

A primary mechanism contributing to the cognitive-enhancing effects of nebracetam is its ability to increase the presynaptic release of acetylcholine.

Concentration-Dependent Increase in Acetylcholine Release

Studies in isolated dog stellate ganglia have shown that nebracetam enhances acetylcholine release in a concentration-dependent manner.

Data Presentation: Nebracetam's Effect on Acetylcholine Release

| Compound | Effect | Concentration Range | Tissue |

| Nebracetam | Enhanced Acetylcholine Release | 10⁻⁷ to 10⁻⁵ M | Dog Stellate Ganglia |

Proposed Mechanism of Enhanced Acetylcholine Release

The enhanced release of acetylcholine by nebracetam is not attributed to the blockade of presynaptic M2 muscarinic autoreceptors. Instead, the proposed mechanisms include:

-

Acceleration of Acetylcholine Formation: Nebracetam has been found to stimulate acetylcholine formation in the isolated ganglion.

-

Increased Choline (B1196258) Uptake under Depleted Conditions: While nebracetam did not alter choline uptake under normal conditions, it enhanced uptake when acetylcholine levels were depleted.

It is important to note that nebracetam does not directly act on choline acetyltransferase (ChAT) activity, nor does it appear to inhibit acetylcholinesterase (AChE).

Experimental Protocol: Acetylcholine Release Assay in Dog Stellate Ganglia

This protocol outlines the methodology used to measure the effect of nebracetam on acetylcholine release from presynaptic nerve terminals.

-

Tissue Preparation: Stellate ganglia are isolated from dogs and placed in a superfusion chamber.

-

Superfusion: The ganglia are continuously superfused with a physiological salt solution (e.g., Krebs solution) containing an acetylcholinesterase inhibitor to prevent the degradation of released acetylcholine.

-

Stimulation: The preganglionic nerve is electrically stimulated (e.g., at 5 Hz) to evoke acetylcholine release.

An In-depth Technical Guide to the Neuroprotective Properties of Nebracetam Fumarate in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide synthesizes the available preclinical evidence for the neuroprotective effects of Nebracetam fumarate (B1241708). It focuses on the compound's efficacy in models of excitotoxicity and cerebral ischemia, detailing its mechanism of action, relevant experimental protocols, and hypothesized signaling pathways.

Introduction

Nebracetam fumarate is a nootropic compound of the racetam class, investigated for its potential cognitive-enhancing and neuroprotective properties. Preclinical research suggests that Nebracetam may offer protection against neuronal damage in various pathological conditions, primarily through its modulatory effects on key neurotransmitter systems. This document provides a comprehensive overview of the preclinical findings, with a focus on the quantitative data, experimental methodologies, and the underlying molecular mechanisms of its neuroprotective actions.

Mechanism of Action

Nebracetam's neuroprotective effects are believed to stem from its interaction with the cholinergic and glutamatergic systems. A primary mechanism is its modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and, when overactivated, a key mediator of excitotoxic neuronal death.[1]

-

Glutamatergic System Interaction: In preclinical models, Nebracetam has been shown to protect against neuronal dysfunction induced by L-glutamate and NMDA.[1] This suggests that Nebracetam may exert its neuroprotective effects by interacting with NMDA receptor-operated Ca2+ channels, thereby preventing the excessive calcium influx that triggers excitotoxic cell death.[2]

-

Cholinergic System Enhancement: Nebracetam is also known to enhance cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects and indirectly support neuronal health.[3]

Data Presentation: Neuroprotective Efficacy of Nebracetam Fumarate

The following tables summarize the key findings from preclinical studies investigating the neuroprotective properties of Nebracetam fumarate. Due to the limited availability of extensive quantitative data in the public domain, the results are presented with a focus on the experimental models and observed outcomes.

Table 1: Neuroprotective Effects of Nebracetam Fumarate in In Vitro and In Vivo Models

| Experimental Model | Animal/Cell Type | Insult | Nebracetam Fumarate Concentration/Dose | Observed Neuroprotective Effect | Reference |

| Striatal Slices | Rat | L-glutamate and NMDA | 10 µM and 100 µM | Completely protected against striatal dopaminergic impairment. | [1][2] |

| Hippocampal Neurons | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10-min bilateral carotid occlusion | 50 and 100 mg/kg, p.o. | Dose-dependently protected against ischemic delayed neuronal damage in the hippocampal CA1 subfield. | [4] |

Table 2: Effects of the Related Compound Nefiracetam (B1678012) on Neuronal Survival and Apoptosis (for contextual understanding)

| Experimental Model | Animal/Cell Type | Insult | Nefiracetam Concentration/Dose | Observed Effect | Reference |

| Retinal Ischemic Model | Mouse | Ischemic-reperfusion stress | 100 pmol (intravitreous injection) | Inhibited both necrosis and apoptosis. | [5] |

| Microsphere Embolism | Rat | Sustained cerebral ischemia | 10 mg/kg, p.o. | Partially attenuated the decrease in BDNF and synapsin I mRNA and protein levels. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core protocols for key experiments relevant to assessing the neuroprotective properties of Nebracetam fumarate.

Glutamate-Induced Excitotoxicity in Rat Striatal Slices

This protocol is based on the methodology used to demonstrate Nebracetam's protection against NMDA receptor-mediated neurotoxicity.[1]

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated Krebs-Ringer solution.

-

The striata are dissected and sliced to a thickness of 300-400 µm using a McIlwain tissue chopper.

-

Slices are allowed to equilibrate in oxygenated Krebs-Ringer solution at 37°C for at least 60 minutes.

-

-

Induction of Excitotoxicity:

-

Individual slices are transferred to a perfusion chamber and continuously superfused with oxygenated Krebs-Ringer solution.

-

After establishing a stable baseline, neurotoxicity is induced by switching to a solution containing L-glutamate or NMDA at a concentration known to cause neuronal damage (e.g., 100-500 µM).

-

-

Nebracetam Fumarate Treatment:

-

To assess neuroprotection, slices are pre-incubated with Nebracetam fumarate (e.g., 10 µM, 100 µM) for a defined period (e.g., 30-60 minutes) before the introduction of the excitotoxin. Nebracetam is also co-perfused with the excitotoxin.

-

-

Assessment of Neuroprotection:

-

The functional integrity of dopaminergic neurons is monitored by measuring dopamine (B1211576) release in real-time using techniques like fast-scan cyclic voltammetry or by collecting perfusate samples for analysis by high-performance liquid chromatography (HPLC).

-

Neuroprotection is quantified by comparing the extent of dopamine release inhibition in Nebracetam-treated slices to that in control slices exposed to the excitotoxin alone.

-

Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats

This in vivo model of cerebral ischemia was used to demonstrate the neuroprotective effects of Nebracetam on hippocampal neurons.[4] The following is a generalized protocol.

-

Animal Preparation:

-

Stroke-prone spontaneously hypertensive rats (SHRSP) are anesthetized (e.g., with pentobarbital (B6593769) sodium).

-

The animal is placed on a heating pad to maintain body temperature at 37°C.

-

-

Surgical Procedure:

-

A ventral midline incision is made in the neck to expose both common carotid arteries.

-

The arteries are carefully separated from the vagus nerves.

-

Aneurysm clips or sutures are used to occlude both common carotid arteries for a defined period (e.g., 10 minutes) to induce global cerebral ischemia.[2]

-

-

Reperfusion and Drug Administration:

-

After the occlusion period, the clips are removed or sutures are released to allow for reperfusion of the brain.

-

Nebracetam fumarate (50 and 100 mg/kg) or vehicle is administered orally at a specific time point after reperfusion (e.g., 10 minutes).[4]

-

-

Histological Analysis:

-

After a survival period (e.g., 7 days), the animals are euthanized, and their brains are perfusion-fixed with paraformaldehyde.

-

The brains are removed, post-fixed, and processed for paraffin (B1166041) embedding.

-

Coronal sections of the hippocampus are cut and stained with a neuronal marker (e.g., cresyl violet) to assess neuronal survival.

-

The number of surviving pyramidal cells in the CA1 subfield is counted under a microscope to quantify the extent of neuroprotection.

-

Assessment of Apoptosis: TUNEL Assay

While not yet documented for Nebracetam, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method to detect DNA fragmentation, a hallmark of apoptosis.

-

Sample Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.

-

Enzymatic Labeling: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The labeled cells can be visualized using fluorescence microscopy or colorimetric detection.

-

Quantification: The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei (often counterstained with DAPI).

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways involved in Nebracetam's neuroprotective effects and a typical experimental workflow.

Conclusion and Future Directions

The preclinical evidence suggests that Nebracetam fumarate possesses neuroprotective properties, particularly in models of excitotoxicity and cerebral ischemia.[1][4] Its mechanism of action appears to be linked to the modulation of NMDA receptors, which are pivotal in mediating neuronal damage in these conditions.[2] However, the current body of publicly available research has several limitations.

Future research should focus on:

-

Quantitative Analysis: Conducting studies that provide robust quantitative data, such as dose-response curves for neuroprotection, percentage reduction in infarct volume, and detailed cell viability assays.

-

Apoptosis Studies: Directly investigating the anti-apoptotic effects of Nebracetam using assays like TUNEL and caspase activity to confirm the hypothesized mechanisms suggested by related compounds.[5]

-

Signaling Pathway Elucidation: Exploring the downstream signaling pathways modulated by Nebracetam to identify specific molecular targets. Investigating its effects on CREB phosphorylation and BDNF expression would be a logical next step.[4]

A more comprehensive understanding of these aspects will be crucial for determining the full therapeutic potential of Nebracetam fumarate as a neuroprotective agent and for guiding its potential translation into clinical applications.

References

- 1. Emerging neuroprotective strategies for the treatment of ischemic stroke: An overview of clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bilateral Common Carotid Artery Occlusion as an Adequate Preconditioning Stimulus to Induce Early Ischemic Tolerance to Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of nefiracetam on the levels of brain-derived neurotrophic factor and synapsin I mRNA and protein in the hippocampus of microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Nebracetam as an M1 Muscarinic Acetylcholine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111), a nootropic agent from the racetam class, has been identified as an agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This receptor is a key target in the central nervous system for cognitive enhancement and the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the current understanding of nebracetam's interaction with the M1 mAChR. It includes available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction

The cholinergic system plays a crucial role in cognitive functions, including learning and memory. The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is highly expressed in the hippocampus and cerebral cortex, regions integral to these processes. Agonism at the M1 receptor is a promising strategy for enhancing cholinergic neurotransmission and mitigating cognitive decline. Nebracetam has been shown to act as an agonist at M1 receptors, contributing to its potential nootropic effects.[1] This guide will delve into the specifics of this interaction.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

Nebracetam, as an M1 muscarinic acetylcholine receptor agonist, initiates a well-defined signaling cascade. The M1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Quantitative Data

The following table summarizes the available quantitative data for nebracetam's activity at the M1 muscarinic acetylcholine receptor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 1.59 mM | Jurkat | Intracellular Ca2+ Increase | [2] |

| Binding Affinity (Ki/Kd) | Data Not Available | - | - | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols that can be adapted for the characterization of nebracetam's M1 agonistic properties.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (nebracetam) for the M1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Radioligand: [3H]-Pirenzepine or [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: Nebracetam.

-

Non-specific Binding Control: Atropine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice. Dilute to the desired protein concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay Buffer

-

Radioligand (at a concentration close to its Kd, e.g., 0.2 nM [3H]-Pirenzepine)

-

Increasing concentrations of nebracetam or vehicle.

-

For non-specific binding wells, add atropine.

-

-

Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of nebracetam and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor by nebracetam.

Materials:

-

Cells: Jurkat cells (human leukemic T-cell line) endogenously expressing the M1 receptor.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test Compound: Nebracetam.

-

Positive Control: Carbachol or another known M1 agonist.

-

Antagonist: Atropine or pirenzepine (B46924) for validation.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Culture: Culture Jurkat cells in appropriate media and conditions.

-

Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove extracellular dye.

-

Cell Plating: Resuspend the cells in assay buffer and plate them into a 96-well plate.

-

Baseline Measurement: Measure the baseline fluorescence for a short period before adding the compound.

-

Compound Addition: Add varying concentrations of nebracetam to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

Data Analysis: Calculate the change in intracellular calcium concentration. Plot the peak response against the concentration of nebracetam to determine the EC50 value.

Caption: Intracellular Calcium Mobilization Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M1 receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Materials:

-

Receptor Source: Membranes from CHO cells expressing the human M1 receptor.

-

Radioligand: [35S]GTPγS.

-

Test Compound: Nebracetam.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: To maintain G proteins in their inactive state.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Scintillation Proximity Assay (SPA) beads or Filtration Apparatus.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane preparation.

-

GDP (e.g., 10 µM).

-

Increasing concentrations of nebracetam or vehicle.

-

-

Pre-incubation: Pre-incubate for a short period at room temperature.

-

Initiate Reaction: Add [35S]GTPγS to start the reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate by rapid filtration and wash. Count the radioactivity on the filters.

-

SPA Method: Add SPA beads, allow them to settle, and count the plate in a scintillation counter.

-

-

Data Analysis: Determine the agonist-stimulated increase in [35S]GTPγS binding. Plot the specific binding against the concentration of nebracetam to determine the EC50 and Emax values.

Conclusion

The available evidence indicates that nebracetam acts as an agonist at the M1 muscarinic acetylcholine receptor, leading to an increase in intracellular calcium. This mechanism is consistent with its potential to enhance cognitive function. However, a comprehensive quantitative characterization of its binding affinity (Ki) at the M1 receptor is currently lacking in the public domain. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the interaction of nebracetam with the M1 receptor and its downstream signaling pathways. Such studies are essential for a complete understanding of its pharmacological profile and for advancing its potential therapeutic applications.

References

Cognitive-Enhancing Effects of Nebracetam in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cognitive-enhancing effects of Nebracetam (B40111), a nootropic agent of the racetam class, as demonstrated in various rodent models. This document synthesizes preclinical data on its efficacy, outlines detailed experimental protocols for key behavioral assays, and elucidates its proposed mechanisms of action through signaling pathway diagrams. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Nebracetam (chemical name: N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide) is a pyrrolidinone derivative that has been investigated for its potential to improve learning and memory. Its multifaceted mechanism of action is primarily centered on the modulation of cholinergic and glutamatergic neurotransmitter systems, which are crucial for cognitive processes. This guide focuses on the preclinical evidence from rodent studies that substantiates the cognitive-enhancing properties of Nebracetam.

Quantitative Data from Behavioral Studies

The cognitive-enhancing effects of Nebracetam have been evaluated in several rodent models of learning and memory. The following tables summarize the quantitative data from key behavioral assays. It is important to note that much of the detailed research has been conducted on the closely related compound, Nefiracetam. Where data for Nebracetam is limited, data from Nefiracetam studies are included for comparative purposes and are clearly identified.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used task to assess spatial learning and memory. The primary measure is the escape latency, which is the time it takes for the animal to locate a hidden platform in a pool of water.

Table 1: Effects of Nebracetam and Nefiracetam on Morris Water Maze Performance in Rats

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Nebracetam | Scopolamine-induced amnesia in Wistar rats | 1, 3, 10 mg/kg, p.o. | Dose-dependently reversed scopolamine-induced deficits in spatial learning. | [1] |

| Nefiracetam | Traumatic brain injury in Sprague-Dawley rats | 3 and 9 mg/kg/day, p.o. for 15 days | Attenuated deficits in MWM performance. The 9 mg/kg dose restored performance to a level not significantly different from sham-injured animals. | [2] |

| Nefiracetam | Cerebral embolism in Sprague-Dawley rats | 30 mg/kg/day, p.o. for 21 days | Completely ameliorated impairment in visual spatial learning. Mean escape latency was reduced from 35 ± 6 seconds (vehicle) to 18 ± 4 seconds. |

Radial Arm Maze (RAM)

The Radial Arm Maze is employed to evaluate both working and reference memory. Working memory is assessed by the number of re-entries into already visited arms (working memory errors), while reference memory is evaluated by entries into arms that are never baited (reference memory errors).

Table 2: Effects of Nebracetam on Radial Arm Maze Performance in Rats with Scopolamine-Induced Amnesia

| Treatment Group | Dose (mg/kg, p.o.) | Working Memory Errors (Mean ± SEM) | Reference Memory Errors (Mean ± SEM) |

| Vehicle Control | - | Data not available in provided snippets | Data not available in provided snippets |

| Scopolamine (0.5 mg/kg, i.p.) | - | Data not available in provided snippets | Data not available in provided snippets |

| Nebracetam + Scopolamine | 10 | Corrected scopolamine-induced disruption of spatial cognition. | Data not available in provided snippets |

| Note: Specific quantitative data on the number of errors were not available in the provided search results. The information indicates a qualitative improvement. |

Passive Avoidance Test

The passive avoidance test is a fear-motivated task that assesses long-term memory based on the animal's ability to remember an aversive stimulus. The primary measure is the step-through latency, the time it takes for the animal to re-enter a dark compartment where it previously received a mild foot shock.

Table 3: Effects of Nebracetam on Step-Through Latency in the Passive Avoidance Test in Rodents

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Nebracetam | Scopolamine-induced amnesia in rats or mice | Dose not specified in snippets | Expected to increase step-through latency, indicating improved memory retention. | [3] |

| Nefiracetam | Basal forebrain lesion-induced amnesia in rats | 3 mg/kg | Ameliorated amnesia. | |

| Note: While the protocol for using Nebracetam in this assay is established, specific quantitative data on step-through latencies were not available in the provided search results. |

Experimental Protocols

Scopolamine-Induced Amnesia Model in the Morris Water Maze

This protocol is designed to assess the ability of Nebracetam to reverse cholinergic deficit-induced impairments in spatial learning and memory.[1]

-

Animals: Male Wistar rats (250-300g) are commonly used. Animals should be housed individually with a 12-hour light/dark cycle and ad libitum access to food and water. A minimum of one week of acclimatization is recommended before the experiment.[1]

-

Apparatus: A circular pool (approximately 1.5m in diameter) filled with water made opaque with a non-toxic substance. A hidden escape platform is submerged 1-2 cm below the water surface. Various distal visual cues should be placed around the room to aid in spatial navigation. A video tracking system is used to record and analyze swim paths.[1]

-

Procedure:

-

Habituation (Day 1): Each rat is allowed to swim freely in the pool for 60 seconds without the platform. The rat is then guided to a visible platform and allowed to remain there for 20-30 seconds.[1]

-

Acquisition Phase (Days 2-5):

-

Nebracetam (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle is administered 60 minutes before the trial.[1]

-

Scopolamine (0.5 mg/kg, i.p.) is administered 30 minutes before the trial to induce amnesia.[1]

-

Four trials are conducted per day for each rat, with the starting quadrant varied for each trial. The latency to find the hidden platform is recorded. If the platform is not found within 60-90 seconds, the rat is gently guided to it.[1]

-

-

Probe Trial (Day 6): The platform is removed from the pool. The rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[1]

-

Radial Arm Maze Task for Scopolamine-Induced Amnesia

This protocol assesses the effect of Nebracetam on working and reference memory deficits induced by scopolamine.

-

Animals: Male Wistar or Sprague-Dawley rats (250-300g). Rats are typically food-deprived to 85-90% of their free-feeding body weight to motivate them to seek food rewards.

-

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. The maze should be situated in a room with various distal visual cues.

-

Procedure:

-

Habituation and Pre-training (5-7 days): Rats are allowed to explore the maze for 10 minutes daily with food rewards placed in all arms. Once the rats freely explore and consume the rewards, training begins.

-

Training: Four of the eight arms are baited with a food reward. The baited arms should remain consistent for each rat but can be varied between rats. The rat is placed on the central platform and allowed to explore until all four rewards are consumed or for a maximum of 10 minutes. The number of working memory errors (re-entry into a previously visited baited arm) and reference memory errors (entry into an unbaited arm) are recorded. Training continues daily until a stable baseline performance is achieved (e.g., <2 errors per trial for 3 consecutive days).

-

Testing:

-

Nebracetam or vehicle is administered (e.g., 60 minutes prior to the task).

-

Scopolamine (e.g., 0.5 mg/kg, i.p.) is administered 30 minutes before placing the rat in the maze.

-

The RAM task is conducted as described in the training phase, and the number of working and reference memory errors are recorded.

-

-

Passive Avoidance Test

This protocol evaluates the effect of Nebracetam on long-term, fear-motivated memory.

-

Animals: Male Wistar rats (200-250 g) or male Swiss Webster mice (25-30 g).

-

Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber is equipped with a grid floor connected to a shock generator. A guillotine door separates the two compartments.

-

Procedure:

-

Training (Acquisition) Phase:

-

Nebracetam or vehicle is administered 30-60 minutes before the training session.

-

The animal is placed in the light compartment, facing away from the guillotine door, for a 60-second acclimatization period.

-

The guillotine door is opened, and the initial latency to enter the dark compartment with all four paws (step-through latency) is recorded.

-

Once the animal enters the dark compartment, the door is closed, and a mild, inescapable electric foot shock (e.g., 0.5 mA for 2 seconds for rats) is delivered.

-

The animal is then returned to its home cage.

-

-

Retention (Testing) Phase (typically 24 hours later):

-

The animal is placed back into the light compartment.

-

The guillotine door is opened, and the step-through latency to re-enter the dark compartment is recorded. No foot shock is delivered.

-

A cut-off time (e.g., 300 or 600 seconds) is set. An increased step-through latency in the retention phase is indicative of successful memory consolidation.

-

-

Mechanisms of Action and Signaling Pathways

Nebracetam is believed to exert its cognitive-enhancing effects through a multi-target approach, primarily involving the cholinergic and glutamatergic systems.[4]

Cholinergic System Modulation

Nebracetam acts as a functional M1 muscarinic acetylcholine (B1216132) receptor agonist.[5] Activation of M1 receptors, which are predominantly coupled to Gq/11 G-proteins, initiates a signaling cascade that leads to neuronal excitation.

In addition to direct receptor agonism, studies with the related compound Nefiracetam have shown that it can enhance the release of acetylcholine in the frontal cortex and hippocampus.[6][7] This increase in acetylcholine availability is thought to contribute significantly to its pro-cognitive effects.

Glutamatergic System Modulation and Neuroprotection

Nebracetam has also been shown to interact with the glutamatergic system, specifically by modulating NMDA receptor function.[4] It has demonstrated neuroprotective effects by protecting against NMDA receptor-mediated neurotoxicity.[8][9] This action is thought to involve the attenuation of excessive calcium influx through NMDA receptor channels, which can be excitotoxic.[9]

Effects on Other Neurotransmitters

Research also suggests that Nebracetam's cognitive-enhancing effects may involve the modulation of other neurotransmitter systems. In a model of cerebral ischemia, Nebracetam treatment was found to help restore hippocampal serotonin (B10506) and striatal dopamine (B1211576) metabolite levels. Furthermore, it has been observed to reverse scopolamine-induced decreases in noradrenaline content in the frontal cortex and hippocampus.[9] This indicates a broader influence on monoaminergic systems, which could contribute to its nootropic properties.

Conclusion

Nebracetam demonstrates significant potential as a cognitive-enhancing agent in rodent models. Its efficacy in ameliorating deficits in spatial learning, working memory, and long-term memory is supported by data from various behavioral paradigms, including the Morris Water Maze, Radial Arm Maze, and Passive Avoidance Test. The primary mechanisms of action appear to be the potentiation of the cholinergic system through M1 muscarinic receptor agonism and enhanced acetylcholine release, as well as neuroprotective effects via modulation of the glutamatergic system. Further research is warranted to fully elucidate the dose-response relationships and the precise molecular interactions underlying its cognitive-enhancing effects. The detailed protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Nefiracetam improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Step-down-type passive avoidance- and escape-learning method. Suitability for experimental amnesia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nefiracetam elevates extracellular acetylcholine level in the frontal cortex of rats with cerebral cholinergic dysfunctions: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nefiracetam enhances acetylcholine outflow from the frontal cortex: in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemoenzymatic Synthesis of (S)-Nebracetam: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-nebracetam, a chiral nootropic agent, has garnered significant interest for its potential cognitive-enhancing properties. Its stereospecific nature necessitates a precise and efficient synthetic route to obtain the desired enantiomer. This technical guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of (S)-nebracetam. The core of this approach lies in the enzymatic kinetic resolution of a key racemic intermediate, followed by a series of chemical transformations. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

Nebracetam (B40111) is a member of the racetam family of drugs, which are known for their cognitive-enhancing effects. The (S)-enantiomer of nebracetam is the biologically active form, making its stereoselective synthesis a critical aspect of its development. Chemoenzymatic synthesis offers a powerful and elegant approach, combining the high selectivity of enzymatic reactions with the versatility of traditional organic chemistry. This guide focuses on a well-established chemoenzymatic route that employs a lipase-catalyzed kinetic resolution to establish the crucial stereocenter, followed by chemical modifications to complete the synthesis of (S)-nebracetam.

Overall Synthetic Pathway

The chemoenzymatic synthesis of (S)-nebracetam can be conceptually divided into two main stages:

-

Enzymatic Kinetic Resolution: A racemic mixture of 1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one is resolved using a lipase (B570770) to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted alcohol.

-

Chemical Transformations: The resulting (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one undergoes a diastereoselective Michael addition with nitromethane (B149229), followed by the reduction of the nitro group and subsequent intramolecular cyclization to yield (S)-nebracetam.

Caption: Overall chemoenzymatic synthesis pathway for (S)-nebracetam.

Experimental Protocols

Enzymatic Kinetic Resolution of (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one

This crucial step establishes the stereochemistry for the final product. The kinetic resolution is achieved through the enantioselective acylation of the racemic hydroxylactam using lipase from Burkholderia cepacia (Lipase PS-D).

Materials:

-

Racemic (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one

-

Lipase from Burkholderia cepacia (Lipase PS-D)

-

Vinyl acetate (B1210297)

-

1,4-Dioxane (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

To a solution of racemic (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one in anhydrous 1,4-dioxane, add lipase from Burkholderia cepacia (Lipase PS-D).

-

Add vinyl acetate as the acyl donor to the reaction mixture.

-

Stir the suspension at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon reaching approximately 50% conversion, filter off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

The unreacted (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one and the acylated (R)-enantiomer are separated.

Diastereoselective Michael Addition of Nitromethane

The enantiomerically pure (S)-hydroxylactam is then subjected to a Michael addition with nitromethane to introduce the precursor to the aminomethyl side chain.

Materials:

-

(S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one (>99% ee)

-

Nitromethane

-

A suitable base catalyst (e.g., a mild organic base)

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

Procedure:

-

Dissolve (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one in an appropriate anhydrous solvent.

-

Add nitromethane to the solution.

-

Add a catalytic amount of a suitable base to initiate the Michael addition.

-

Stir the reaction mixture at the appropriate temperature (this may require optimization, but is often carried out at room temperature).

-

Monitor the reaction until completion by TLC or HPLC.

-

Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude Michael adduct can be purified by recrystallization or column chromatography to improve the diastereomeric excess.

Chemical Transformation of the Michael Adduct to (S)-Nebracetam

The final steps involve the reduction of the nitro group to a primary amine, followed by intramolecular cyclization to form the pyrrolidinone ring of (S)-nebracetam.

Materials:

-

Michael adduct (nitro intermediate)

-

Reducing agent (e.g., catalytic hydrogenation with Pd/C, or a metal/acid system like Fe/AcOH or Zn/AcOH)

-

Solvent for reduction (e.g., methanol (B129727), ethanol, or acetic acid)

-

Reagents for work-up and purification

Procedure:

-

Nitro Group Reduction:

-

Catalytic Hydrogenation (Method A): Dissolve the Michael adduct in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete.

-

Metal/Acid Reduction (Method B): Dissolve the Michael adduct in a solvent such as acetic acid. Add a metal powder like iron (Fe) or zinc (Zn) in portions. Stir the mixture until the reduction is complete.

-

-

Work-up and Cyclization:

-

After the reduction is complete, filter off the catalyst (for Method A) or the excess metal (for Method B).

-

Concentrate the filtrate. The acidic conditions of the workup or the hydrogenation itself may facilitate the intramolecular cyclization to form the lactam ring of (S)-nebracetam. If cyclization is not complete, gentle heating in a suitable solvent may be required.

-

-

Purification:

-

Purify the crude (S)-nebracetam by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product with high purity.

-

Data Presentation

The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of (S)-nebracetam.

Table 1: Enzymatic Kinetic Resolution of (±)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one

| Parameter | Value | Reference |

| Enzyme | Lipase from Burkholderia cepacia (PS-D) | [1] |

| Acyl Donor | Vinyl acetate | [1] |

| Solvent | 1,4-Dioxane | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 48 hours | [1] |

| Conversion | 49% | [1] |

| Enantiomeric Excess (ee) of (S)-alcohol | >99% | [1] |

| Enantiomeric Ratio (E) | >200 | [1] |

Table 2: Diastereoselective Michael Addition

| Parameter | Value | Reference |

| Substrate | (S)-1-benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | [2] |

| Reagent | Nitromethane | [2] |

| Yield of Michael Adduct | 99% | [2] |

| Diastereomeric Excess (de) | 86% | [2] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process.

Caption: Experimental workflow for the chemoenzymatic synthesis of (S)-nebracetam.

Conclusion

The chemoenzymatic synthesis of (S)-nebracetam presented in this guide offers an efficient and highly stereoselective route to this important nootropic compound. The key to this strategy is the lipase-catalyzed kinetic resolution, which provides access to the desired enantiomer of the hydroxylactam intermediate with excellent enantiopurity. Subsequent chemical transformations, while requiring careful execution and optimization, are based on well-established organic reactions. This guide provides researchers, scientists, and drug development professionals with a solid foundation for the synthesis and further investigation of (S)-nebracetam and its analogs. The detailed protocols and data should facilitate the reproduction of this synthetic route and encourage further research in the application of biocatalysis in pharmaceutical synthesis.

References

Nebracetam's Influence on Noradrenergic and Serotonergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebracetam (B40111), a nootropic agent from the racetam class, has been investigated for its potential cognitive-enhancing properties. Preclinical evidence suggests that its mechanism of action involves the modulation of multiple neurotransmitter systems, including the noradrenergic and serotonergic pathways. This technical guide provides an in-depth analysis of the existing research on nebracetam's influence on these two critical systems. It summarizes key quantitative data, details the experimental protocols used in pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and development professionals.

Influence on the Noradrenergic System

Nebracetam's interaction with the noradrenergic system appears to be a component of its cognitive-enhancing effects, particularly in counteracting cholinergic deficits.

Quantitative Data

Direct quantitative data on nebracetam's binding affinity to adrenergic receptors or its impact on norepinephrine (B1679862) turnover under normal physiological conditions is limited in publicly available literature. However, a key preclinical study demonstrated its ability to restore noradrenaline levels in a scopolamine-induced amnesia model.

Table 1: Effect of Nebracetam on Scopolamine-Induced Changes in Noradrenaline Content

| Brain Region | Treatment Group | Noradrenaline Content |

| Frontal Cortex | Scopolamine (B1681570) | Decreased |

| Scopolamine + Nebracetam | Reversed to normal levels | |

| Hippocampus | Scopolamine | Decreased |

| Scopolamine + Nebracetam | Reversed to normal levels | |

| Source: Qualitative findings suggest a reversal effect; specific quantitative values are not available in the cited abstracts.[1][2][3][4][5] |

Experimental Protocols

1.2.1. Measurement of Noradrenaline Content in a Scopolamine-Induced Amnesia Model

This protocol outlines a typical procedure to assess the effect of nebracetam on noradrenaline levels in a rodent model of cognitive deficit.

-

Animal Model: Male Wistar rats.

-

Induction of Amnesia: Administration of scopolamine (e.g., 0.5 mg/kg, i.p.), a muscarinic receptor antagonist known to induce cognitive deficits and alter neurotransmitter levels.

-

Drug Administration: Nebracetam (e.g., 10 mg/kg, p.o.) is administered prior to the scopolamine challenge. Control groups receive vehicle or scopolamine alone.

-

Tissue Collection: At a predetermined time point after drug administration, animals are euthanized, and the frontal cortex and hippocampus are rapidly dissected on ice.

-

Neurotransmitter Analysis:

-

Homogenization: Brain tissues are homogenized in a suitable buffer (e.g., perchloric acid).

-

Centrifugation: The homogenates are centrifuged to precipitate proteins.

-

HPLC with Electrochemical Detection (HPLC-ECD): The supernatant is analyzed to quantify norepinephrine levels.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered solution (e.g., with sodium heptanesulfonate as an ion-pairing agent) with an organic modifier like methanol (B129727) or acetonitrile.

-

Detection: An electrochemical detector set at an appropriate oxidation potential for norepinephrine.

-

-

-

Data Analysis: Norepinephrine levels in the different treatment groups are compared to determine if nebracetam reverses the scopolamine-induced decrease.

Signaling Pathways and Experimental Workflow

Influence on the Serotonergic System

Nebracetam exhibits a more defined, albeit complex, influence on the serotonergic system, with effects on both serotonin (B10506) uptake and synthesis under specific conditions.

Quantitative Data

Table 2: In Vitro Inhibition of Serotonin Uptake by Nebracetam

| Nebracetam Concentration (µM) | Serotonin Uptake Inhibition (%) in Hippocampal Synaptosomes |

| 1 | Not significant |

| 10 | Not significant |

| 100 | Significant reduction |

| 1000 | Significant reduction |

| Source: A significant reduction in serotonin uptake was observed at concentrations of 100 µM and above.[6] |

Table 3: Effect of Nebracetam on Hippocampal 5-HT Synthesis in a Cerebral Ischemia Model

| Treatment Group | Hippocampal 5-HT Synthesis Rate (nmol/g/h) |

| Sham-operated | (Baseline value) |

| Microsphere Embolism (Ischemia) | Attenuated |

| Ischemia + Nebracetam (30 mg/kg, p.o.) | Restored to near sham-operated levels |

| Source: Nebracetam treatment restored the attenuated hippocampal in vivo 5-HT synthesis on the 3rd day post-ischemia.[7] |

An in vivo microdialysis study showed no significant changes in extracellular serotonin concentrations in the hippocampus of normal rats after intraperitoneal administration of nebracetam at a dose of 30 mg/kg.[6] This suggests that at pharmacologically relevant doses under normal physiological conditions, nebracetam is unlikely to act as a potent serotonin reuptake inhibitor.[6]

Experimental Protocols

2.2.1. In Vitro Synaptosomal Serotonin Uptake Assay

-

Synaptosome Preparation:

-

Hippocampi from Wistar rats are homogenized in a sucrose (B13894) buffer.

-

Synaptosomes are isolated using a Percoll gradient centrifugation method.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated at 37°C in a buffer containing various concentrations of nebracetam (1 to 1000 µM).

-

The uptake reaction is initiated by adding a low concentration of radiolabeled serotonin (e.g., [³H]5-HT).

-

After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The percentage inhibition of serotonin uptake at each nebracetam concentration is calculated relative to a vehicle control.

2.2.2. In Vivo Measurement of Serotonin Synthesis in a Cerebral Ischemia Model

-

Animal Model: Rats with cerebral ischemia induced by microsphere embolism.

-

Drug Administration: Delayed treatment with nebracetam (30 mg/kg, p.o., twice daily) is initiated after the ischemic event.

-

Measurement of 5-HT Synthesis:

-

On the 3rd day post-ischemia, animals are administered a tryptophan hydroxylase inhibitor (e.g., NSD-1015) to block the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to 5-HT.

-

This leads to the accumulation of 5-HTP, the rate of which reflects the in vivo rate of serotonin synthesis.

-

After a set time, animals are euthanized, and the hippocampus is dissected.

-

5-HTP levels are quantified using HPLC with fluorescence detection.

-

-

Data Analysis: The rate of 5-HTP accumulation is compared between sham-operated, ischemic, and nebracetam-treated ischemic groups to determine the effect of nebracetam on serotonin synthesis.[7]

Signaling Pathways and Experimental Workflow

Conclusion

The available evidence indicates that nebracetam exerts a modulatory influence on both the noradrenergic and serotonergic systems, which likely contributes to its nootropic profile. Its effect on the noradrenergic system is suggested by its ability to reverse scopolamine-induced deficits in noradrenaline content, pointing towards a potential role in ameliorating cognitive impairments associated with cholinergic hypofunction. However, further research is required to elucidate the direct mechanisms, such as receptor binding affinities and effects on norepinephrine turnover.

The interaction with the serotonergic system is more clearly defined. While nebracetam shows weak inhibition of serotonin reuptake at high concentrations in vitro, this effect is not observed at pharmacological doses in vivo under normal conditions. More significantly, nebracetam demonstrates a restorative effect on serotonin synthesis in the hippocampus following an ischemic insult. This suggests a neuroprotective or restorative mechanism in pathological states rather than a primary modulation of serotonergic tone in a healthy brain.

For drug development professionals, these findings position nebracetam as a compound with a multi-target profile. Future research should focus on obtaining more precise quantitative data on its noradrenergic interactions and further exploring the context-dependent nature of its effects on the serotonergic system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of nebracetam on synaptosomal monoamine uptake of striatal and hippocampal regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Nebracetam: A Technical Guide for Neurodegenerative Disorder Research

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical data available for Nebracetam, a nootropic agent from the racetam class, in the context of neurodegenerative disorders. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction

Nebracetam (WEB 1881 FU) is a synthetic cognitive enhancer that has been investigated for its potential therapeutic effects in models of cognitive impairment.[1] Like other members of the racetam family, its mechanism of action is believed to be multi-faceted, primarily modulating key neurotransmitter systems implicated in learning and memory.[2] Preclinical research points towards its interaction with the cholinergic and glutamatergic systems as central to its nootropic and neuroprotective properties.[3] This guide synthesizes the existing preclinical findings to provide a framework for further investigation into its therapeutic potential for neurodegenerative diseases.

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of Nebracetam in various animal models of cognitive dysfunction.

Table 1: Efficacy of Nebracetam in Scopolamine-Induced Amnesia Models

| Animal Model | Behavioral Assay | Nebracetam Dose (p.o.) | Key Outcome | Reference |

| Rat | 8-Arm Radial Maze | 10 mg/kg | Reversal of scopolamine-induced spatial cognitive deficits | [4][5] |

| Rat | Not Specified | 10 mg/kg | Corrected scopolamine-induced disruption of spatial cognition | [5] |

| Mouse | Not Specified | Not Specified | Enhanced oxotremorine-induced tremors, indicating cholinergic activity | [5] |

Table 2: Neuroprotective and Neurochemical Effects of Nebracetam

| Animal Model/System | Condition | Nebracetam Dose/Concentration | Key Outcome | Reference |

| Rat | Cerebral Ischemia | 30 mg/kg (p.o., twice daily) | Partially restored hippocampal serotonin (B10506) (5-HT) and striatal dopamine (B1211576) metabolite levels | [2][3] |

| Rat Striatal Slices | L-glutamate and NMDA-induced neurotoxicity | 10⁻⁵ M and 10⁻⁴ M | Completely protected against striatal dopaminergic impairment | [3][5] |

| Rat | Scopolamine-induced | Not Specified | Reversed the decrease in noradrenaline content in the frontal cortex and hippocampus | [2][5] |

| Rat with AF64A-induced cholinergic lesion | Passive Avoidance Task | 100 mg/kg/day (p.o. for 7 days) | Significantly antagonized the reduction in latency of the passive avoidance response | [5] |

| Rat with AF64A-induced cholinergic lesion | Neurochemical Analysis | 100 mg/kg/day (p.o. for 7 days) | Significantly suppressed the AF64A-induced declines in hippocampal ACh content and CAT activity | [5] |

| Spontaneously Hypertensive Rats (SHRSP) with occlusion | Ischemic Delayed Neuronal Damage | 50 and 100 mg/kg (p.o.) | Dose-dependently protected against ischemic delayed neuronal damage in the hippocampus | [5] |

Key Experimental Protocols

Detailed methodologies for the primary behavioral and in vitro assays used to evaluate Nebracetam's efficacy are outlined below.

Scopolamine-Induced Amnesia in the 8-Arm Radial Maze

This protocol is designed to assess a compound's ability to mitigate memory impairment caused by cholinergic deficits.[2]

-

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm, placed in a room with various distal visual cues.[2]

-

Subjects: Wistar or Sprague-Dawley rats (male, 250-300g).[1]

-

Procedure:

-

Habituation: Rats are food-deprived to 85-90% of their free-feeding body weight.[1] They are allowed to explore the maze for 10 minutes daily for 3-7 days with food rewards in all arms.[1][2]

-

Baseline Training: Four of the eight arms are consistently baited with a food reward for each rat.[1][2] The rat is placed on the central platform and allowed to explore until all four rewards are consumed or for a maximum of 10 minutes.[1][2] Working memory errors (re-entry into a visited baited arm) and reference memory errors (entry into an unbaited arm) are recorded.[1][2] Training continues until a stable baseline performance is achieved (e.g., fewer than 2 errors per trial for 3 consecutive days).[1][2]

-

Treatment and Testing: On the test day, scopolamine (B1681570) (e.g., 0.5 mg/kg, i.p.) is administered 30 minutes before the trial to induce amnesia.[1][2] Nebracetam or vehicle is administered orally 60 minutes before the trial.[2] The maze trial is then conducted as in the baseline training, and the number of errors is recorded.[2]

-

Microsphere Embolism-Induced Cerebral Ischemia

This model simulates cerebral ischemia to evaluate the neuroprotective effects of a compound.[1]

-

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the carotid arteries.

-

Ligate the external carotid artery (ECA) and pterygopalatine artery.

-

-

Induction of Embolism:

-

Catheterize the internal carotid artery (ICA) via the common carotid artery (CCA).

-

Inject microspheres to induce embolism.

-

-

Post-operative Care and Treatment:

-

Provide post-operative care for 24 hours.

-

Administer Nebracetam (e.g., 30 mg/kg, p.o., twice daily).

-

-

Assessment:

-

Conduct behavioral tests (e.g., Morris Water Maze).

-

Perform neurochemical analysis (e.g., HPLC).

-

References

An In-depth Technical Guide on the Role of Nebracetam in Modulating NMDA Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebracetam, a nootropic compound of the racetam family, exhibits significant modulatory effects on the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity, learning, and memory. This document synthesizes the current understanding of Nebracetam's interaction with the NMDA receptor, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. The primary mechanism of action involves the potentiation of NMDA receptor function through a complex interplay with Protein Kinase C (PKC), leading to enhanced glycine (B1666218) binding affinity and a reduction of the voltage-dependent Mg2+ block. These actions collectively contribute to its neuroprotective and cognitive-enhancing properties.

Introduction to Nebracetam and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is an ionotropic glutamate (B1630785) receptor that plays a pivotal role in excitatory synaptic transmission and is thought to be crucial for synaptic plasticity, a cellular mechanism for learning and memory[1]. NMDARs function as "coincidence detectors," requiring both glutamate and a co-agonist (glycine or D-serine) to bind for channel opening. Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+), which is only expelled upon depolarization of the postsynaptic membrane[1]. This intricate regulation allows NMDARs to mediate calcium influx, which in turn triggers a cascade of intracellular signaling pathways essential for processes like Long-Term Potentiation (LTP)[1][2].

Dysfunction of the NMDA receptor system is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression[1][3]. Consequently, pharmacological modulation of the NMDAR is a key area of interest for therapeutic development. Nebracetam (developmental code WEB 1881FU) is a pyrrolidone-derived nootropic agent that has demonstrated neuroprotective and cognitive-enhancing effects, largely attributed to its positive modulation of the NMDA receptor system[4][5].

Mechanism of Action: Nebracetam's Modulation of the NMDA Receptor

Nebracetam's primary influence on the NMDA receptor is not as a direct agonist but as a positive allosteric modulator. Its effects are multifaceted, enhancing receptor function through an indirect, intracellular signaling-dependent mechanism.

Key findings indicate that Nebracetam:

-

Potentiates NMDA Currents via Protein Kinase C (PKC): The potentiation of NMDA-mediated currents by Nebracetam is dependent on the activation of PKC. This effect is blocked by PKC inhibitors, such as chelerythrine, but not by Protein Kinase A (PKA) inhibitors[6][7].

-

Enhances Glycine Binding: Nebracetam allosterically enhances the binding of the co-agonist glycine to its site on the GluN1 subunit of the NMDA receptor[6].

-

Attenuates Voltage-Dependent Mg2+ Block: A crucial aspect of Nebracetam's action is its ability to reduce the voltage-dependent block of the NMDA receptor channel by magnesium ions. This action is also sensitive to PKC inhibition[6].

This combination of effects leads to a greater influx of Ca2+ through the NMDA receptor channel for a given level of presynaptic glutamate release, thereby enhancing synaptic strength and plasticity.

Quantitative Data on Nebracetam's Effects

The following tables summarize the quantitative findings from key studies investigating Nebracetam's impact on NMDA receptor function.

Table 1: Effective Concentrations of Nebracetam in In Vitro Models

| Parameter | Concentration(s) | Experimental Model | Observed Effect | Reference(s) |

| PKCα Activity | Peak at 10 nM | Rat cortical/hippocampal neurons | Increased PKCα activity and phosphorylation of NMDA receptor | [6] |

| Neuroprotection | 10 µM and 100 µM | Rat striatal slices | Complete protection against NMDA-induced dopaminergic impairment | [4][5] |

| Inhibition of Ca2+ Influx | 10-100 µM (dose-dependent) | Cultured rat cerebellar granule cells | Greater inhibition of NMDA-evoked Ca2+ influx vs. high K+-evoked influx | [5] |

| Facilitation of Neurotransmission | 1 nM - 1 µM | Rat hippocampal slices | Dose-dependent facilitation of neurotransmission in the dentate gyrus | [8] |

Signaling Pathways Modulated by Nebracetam

Nebracetam initiates a signaling cascade that ultimately enhances NMDA receptor activity. The central player in this pathway is Protein Kinase C (PKC).

Caption: Nebracetam activates PKC, leading to NMDA receptor phosphorylation, enhanced glycine binding, and reduced Mg2+ block.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the function of Nebracetam.

This technique was used to measure NMDA-evoked currents in cultured neurons[6].

-

Cell Preparation: Primary cultures of cortical or hippocampal neurons were prepared from rat embryos. Cells were plated on poly-L-lysine-coated dishes and maintained in a controlled environment.

-

Recording: Whole-cell voltage-clamp recordings were performed on neurons after 7-14 days in culture. Patch pipettes were filled with an internal solution containing Cs-methanesulfonate to block potassium channels. The external solution contained tetrodotoxin (B1210768) to block voltage-gated sodium channels and bicuculline (B1666979) to block GABAA receptors.

-

Drug Application: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) were applied to the cell via a rapid perfusion system. Nebracetam and various kinase inhibitors (e.g., chelerythrine) were pre-applied to the bath.

-

Data Analysis: NMDA-evoked currents were recorded at different holding potentials (e.g., -60 mV to +40 mV) to assess the current-voltage (I-V) relationship and the voltage-dependent Mg2+ block. The peak current amplitude in the presence of Nebracetam was compared to the control response.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nefiracetam potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nefiracetam facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigational Studies of Nebracetam in Cerebral Ischemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, initiates a complex cascade of biochemical events leading to neuronal damage and neurological deficits. The development of effective neuroprotective agents to mitigate this damage remains a critical challenge in stroke therapy. Nebracetam (B40111), a nootropic agent of the racetam class, has been the subject of several preclinical investigations to evaluate its potential therapeutic efficacy in the context of cerebral ischemia. This document provides an in-depth technical guide to the core investigational studies of Nebracetam, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways and workflows. While many studies focus on the broader class of racetams, this paper will focus on Nebracetam and its close analog, Nefiracetam (B1678012), where relevant to understanding the potential mechanisms in ischemic stroke.

Preclinical Efficacy of Nebracetam in Animal Models of Cerebral Ischemia

Preclinical studies have utilized various rodent models to simulate cerebral ischemia and evaluate the neuroprotective effects of Nebracetam. These studies have demonstrated the compound's potential to ameliorate ischemic neuronal injury and improve neurological outcomes.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of experimental designs and outcomes.

Table 1: Neuroprotective Effects of Nebracetam in a Rat Model of Transient Forebrain Ischemia

| Animal Model | Ischemia Induction | Nebracetam Dosage | Administration Route | Key Findings | Reference |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | 10-min bilateral carotid occlusion | 50 and 100 mg/kg | Oral | Dose-dependent protection against delayed neuronal damage in the hippocampal CA1 subfield. | [1] |

Table 2: Effects of Delayed Nebracetam Treatment on Neurotransmitters in a Rat Model of Cerebral Ischemia

| Animal Model | Ischemia Induction | Nebracetam Dosage | Administration Route | Key Findings | Reference |

| Wistar Rats | Microsphere embolism (900 microspheres, 48 µm) into the internal carotid artery | 30 mg/kg, twice daily | Oral | Partial restoration of hippocampal 5-HT and striatal dopamine (B1211576) metabolite levels on day 3 post-ischemia. Restoration of hippocampal in vivo 5-HT synthesis. | [2] |

Table 3: Effects of Nefiracetam (a close analog) on Cerebral Blood Flow and Metabolism in a Rat Model of Chronic Focal Ischemia

| Animal Model | Ischemia Induction | Nefiracetam Dosage | Administration Route | Key Findings | Reference |

| Rats | Middle Cerebral Artery (MCA) occlusion | 10 mg/kg, once daily for 2 weeks (starting day 15 post-occlusion) | Oral | Significant improvement in local cerebral blood flow (LCBF) in the frontal cortex, parietal cortex, caudate putamen, ventral thalamus, amygdaloid nucleus, and hippocampus. Improved local cerebral glucose utilization (LCMRglc) in the frontal cortex, ventral thalamus, and hippocampus. | [3] |